molecular formula C19H17NO6 B11050652 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B11050652
M. Wt: 355.3 g/mol
InChI Key: BSHVNHYNUWOIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of an isoxazole ring substituted with a 4,7-dimethoxy-1,3-benzodioxole group and a 4-methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Substitution with 4,7-Dimethoxy-1,3-Benzodioxole: The 4,7-dimethoxy-1,3-benzodioxole group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated benzodioxole, with a nucleophile.

    Substitution with 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a similar nucleophilic substitution reaction, using a halogenated phenyl compound and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)ISOXAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)ISOXAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-PHENYLISOXAZOLE: Lacks the methoxy group on the phenyl ring.

    4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-HYDROXYPHENYL)ISOXAZOLE: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

    4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)ISOXAZOLE: Contains a chlorine atom instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of both the 4,7-dimethoxy-1,3-benzodioxole group and the 4-methoxyphenyl group in 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)ISOXAZOLE imparts unique chemical properties, such as enhanced stability, specific reactivity, and potential biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H17NO6/c1-21-12-6-4-11(5-7-12)16-14(9-20-26-16)13-8-15(22-2)18-19(17(13)23-3)25-10-24-18/h4-9H,10H2,1-3H3

InChI Key

BSHVNHYNUWOIPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.